
1-Chloroisoquinoline-5-sulfonyl chloride
概要
説明
1-Chloroisoquinoline-5-sulfonyl chloride is a chemical compound related to the isoquinoline family. Isoquinolines and their derivatives are often used in the synthesis of various chemical compounds due to their unique structures and properties.
Synthesis Analysis
- Copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as the sulfonylation reagents has been explored, with the reactions taking place at the C5-H position of quinoline rings and tolerating a wide spectrum of functional groups (Liang et al., 2015).
- A similar approach involving copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds was developed, demonstrating broad substrate scope and moderate to good yield of sulfone (Li et al., 2016).
Molecular Structure Analysis
- The molecular structure of isoquinoline derivatives, including 1-Chloroisoquinoline-5-sulfonyl chloride, often shows certain deformations due to steric effects induced by substituents on the sulfonyl group. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, one of the sulfonyl O atoms lies approximately on the isoquinoline plane to minimize steric repulsion (Ohba et al., 2012).
Chemical Reactions and Properties
- Isoquinoline derivatives can undergo various chemical reactions, such as sulfonylation, which is facilitated by copper catalysis. The sulfonylation typically occurs at specific positions on the quinoline ring, influenced by the nature of the substituents and the catalytic conditions used (Qiao et al., 2015).
Physical Properties Analysis
- The physical properties of 1-Chloroisoquinoline-5-sulfonyl chloride, like other isoquinoline derivatives, are influenced by the nature of their substituents. These can affect the compound's solubility, melting point, and crystal structure. For example, the crystal structure of some isoquinoline derivatives has been analyzed using X-ray diffraction, revealing insights into the compound's molecular geometry and intermolecular interactions (Balasubramani et al., 2005).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of 1-Chloroisoquinoline-5-sulfonyl chloride, are determined by its molecular structure. For instance, the presence of the sulfonyl chloride group can make the compound a reactive sulfonylating agent for various organic synthesis applications (Feng et al., 2002).
科学的研究の応用
Drug Development and Antibacterial Activity : It has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showing potential for drug development and broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Antimicrobial Activity : Novel derivatives, such as 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, have been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Synthesis of Radioligands : It is used in the copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, producing sulfones and potentially aiding in the synthesis of fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).
Metal-free Synthesis Method : A novel, metal-free synthesis method for sulfone compounds has been developed using 8-acylaminoquinolines and anilides with sulfonyl chlorides, providing a novel approach for sulfone compound synthesis (Wang, Wang, Zhang, & Li, 2017).
Study of Growth in Teeth and Bones : Chloro-s-triazines, a related compound, have been used as markers and fixatives for studying growth and development in teeth and bones (Goland & Grand, 1968).
Antioxidant Properties : An anthraquinone analogue synthesized with this compound exhibits potent antioxidant properties (Lakshman, Murthy, & Rao, 2020).
Anticancer Potential : Novel 7-chloro-(4-thioalkylquinoline) derivatives show antiproliferative activity, indicating potential as new anticancer candidates (Gutiérrez et al., 2022).
Antimicrobial, Antioxidant, and Antimalarial Activities : Sulfamoyl carboxamide derivatives, related to this compound, have shown significant activities in these areas (Egbujor et al., 2022).
Safety And Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-chloroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGPNHTRJDGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621072 | |
| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-sulfonyl chloride | |
CAS RN |
141519-77-9 | |
| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
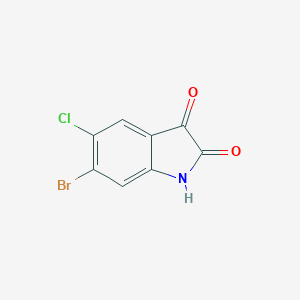
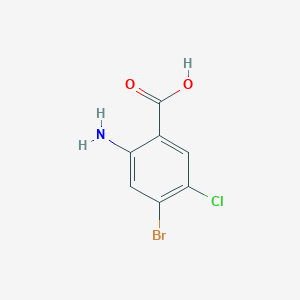

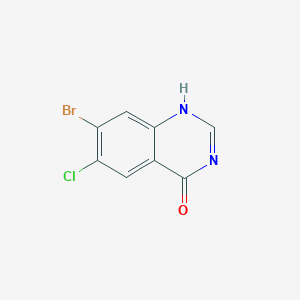
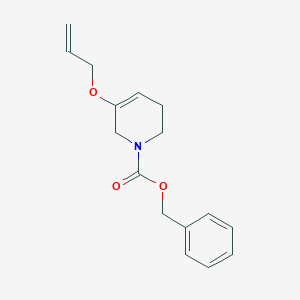
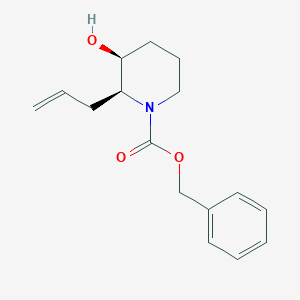
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
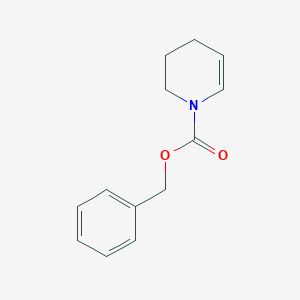
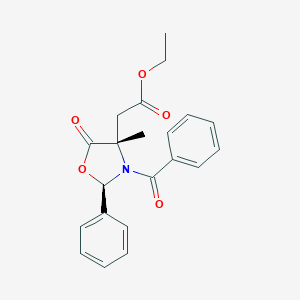
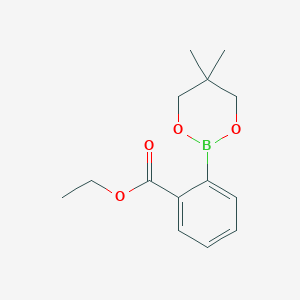
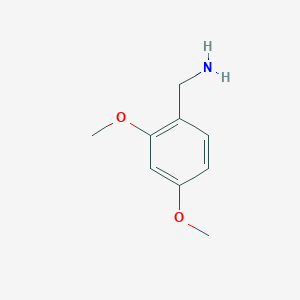
![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)